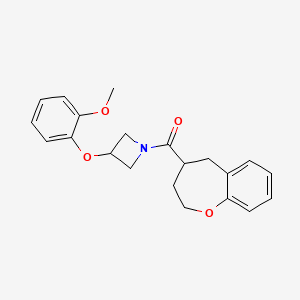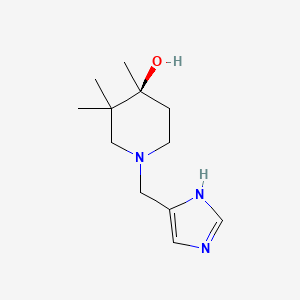![molecular formula C20H18N2O2 B5658105 1-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5658105.png)
1-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]-1,2,3,4-tetrahydroquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of related tetrahydroquinoline and isoxazole derivatives often involves multistep synthetic routes that can include cyclocondensation, Pictet-Spengler reactions, or the use of specific reagents to assemble the core structure from simpler precursors. For instance, derivatives of tetrahydroisoquinoline have been synthesized through methods like cyclocondensation using phosphoryl chloride or through multicomponent reactions involving isocyanides and azides, showcasing the versatility of synthetic approaches to construct such complex molecules (Okmanov, Tukhtaev, Saidov, & Tashkhodjaev, 2019).
Molecular Structure Analysis
The molecular structure of compounds within this family often features a mix of aromatic and heteroaromatic systems, which can influence their electronic and spatial configuration. Crystal structure analysis, such as X-ray diffraction, provides detailed insights into the arrangement of atoms, the conformation of the tetrahydropyridine ring, and the interactions within the crystal lattice, as seen in related compounds (Soeta, Tamura, Fujinami, & Ukaji, 2013).
Chemical Reactions and Properties
These molecules can participate in a variety of chemical reactions, including but not limited to cycloadditions, rearrangements, and electrophilic substitutions, influenced by the presence of reactive sites such as the isoxazole ring and the tetrahydroquinoline moiety. Their reactivity can be further modified by substituents on the phenyl ring or modifications to the tetrahydroquinoline backbone, as demonstrated in studies on similar molecules (Zhao & Eguchi*, 1997).
Eigenschaften
IUPAC Name |
3,4-dihydro-2H-quinolin-1-yl-(5-methyl-3-phenyl-1,2-oxazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2/c1-14-18(19(21-24-14)16-9-3-2-4-10-16)20(23)22-13-7-11-15-8-5-6-12-17(15)22/h2-6,8-10,12H,7,11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWJWEIZZKNTXHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)N3CCCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methoxy-N-{[5-(quinolin-6-ylmethyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]methyl}acetamide](/img/structure/B5658040.png)
![5-(aminosulfonyl)-N-cyclopropyl-2-fluoro-N-[(2E)-3-phenyl-2-propen-1-yl]benzamide](/img/structure/B5658048.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-ethylthieno[2,3-d]pyrimidine](/img/structure/B5658049.png)
![4-({2-[1-(2,3-dihydro-1-benzofuran-5-ylcarbonyl)piperidin-3-yl]-1H-imidazol-1-yl}methyl)pyridine](/img/structure/B5658057.png)


![methyl 5-[(3-methylbenzoyl)amino]-2-(4-morpholinyl)benzoate](/img/structure/B5658079.png)
![9-chloro-8,8-dimethyl-2-oxo-2H,8H-pyrano[2,3-f]chromene-10-carbaldehyde](/img/structure/B5658086.png)
![mesityl[4-(1-piperidinylcarbonyl)phenyl]methanone](/img/structure/B5658090.png)
![N,N-diethyl-N'-[5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]-1,2-ethanediamine](/img/structure/B5658092.png)
![3-(4-methoxyphenyl)-N'-[1-(3-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B5658101.png)


![3,5-dichloro-N-{[4-(3-methoxypropyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methylbenzamide](/img/structure/B5658123.png)